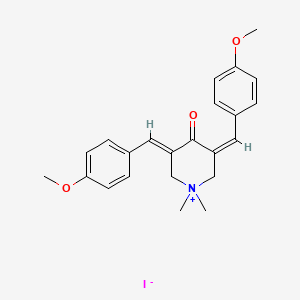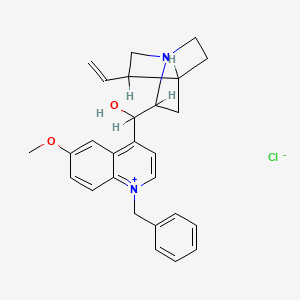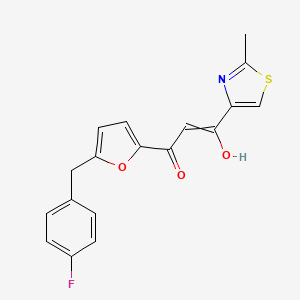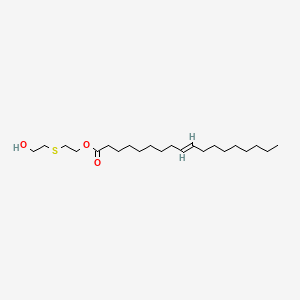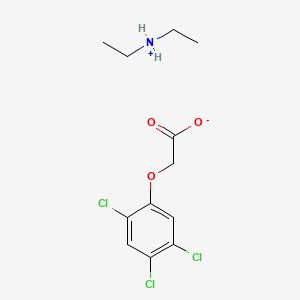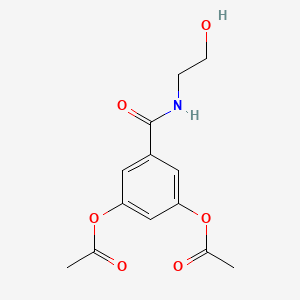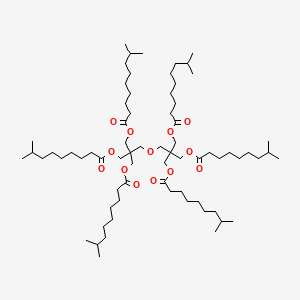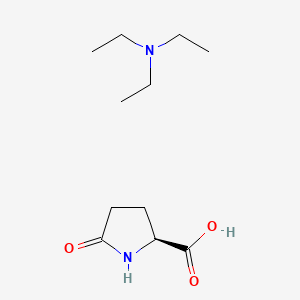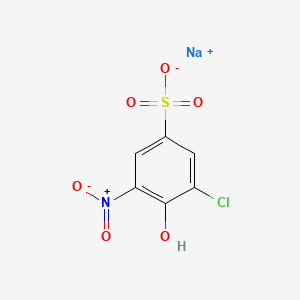
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H3ClNNaO6S and a molecular weight of 275.59889 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves several steps. One common method includes the sulfonation of 3-chloro-4-hydroxy-5-nitrobenzene, followed by neutralization with sodium carbonate to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate can be compared with similar compounds such as:
Sodium 3-nitrobenzenesulfonate: This compound has a similar structure but lacks the chlorine and hydroxyl groups.
4-chloro-3-nitrobenzenesulfonic acid, sodium salt: This compound is similar but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
93981-28-3 |
|---|---|
Molecular Formula |
C6H3ClNNaO6S |
Molecular Weight |
275.60 g/mol |
IUPAC Name |
sodium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
OEIOYFYIPDKOAV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


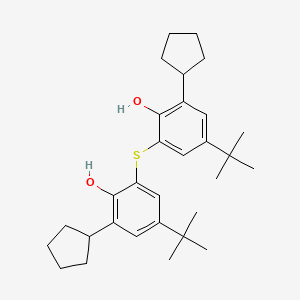
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
